

Application Notes and Protocols: Checkerboard Assay for Determining SPR741 Synergistic Activity

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Compound of Interest

Compound Name: SPR741

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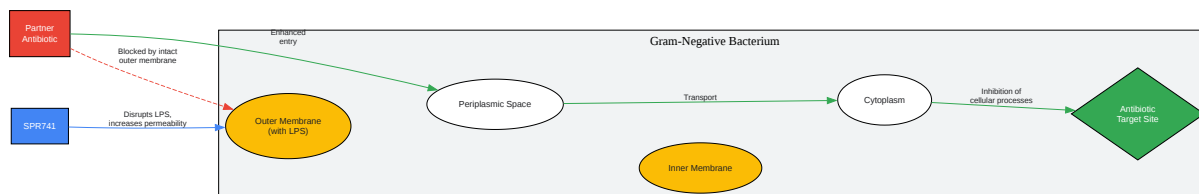
Introduction

SPR741 is a novel polymyxin B derivative that functions as an antibiotic potentiator, enhancing the activity of co-administered antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Unlike traditional antibiotics, **SPR741** exhibits minimal intrinsic antibacterial activity on its own.[2] Its primary mechanism of action involves disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antimicrobial agents.[3] This potentiation transforms antibiotics that are typically ineffective against Gram-negative pathogens into effective therapeutic agents. The checkerboard assay is a robust in vitro method used to systematically evaluate the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. This document provides a detailed protocol for performing a checkerboard assay to assess the synergistic activity of **SPR741** with a partner antibiotic.

Mechanism of Action of SPR741

SPR741, a cationic peptide, interacts with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS, leading to a disorganization and permeabilization of the outer membrane. This increased

permeability allows other antibiotics, which might otherwise be excluded, to penetrate the bacterial cell and reach their intracellular targets, resulting in a synergistic bactericidal effect.



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Figure 1: Mechanism of **SPR741**-mediated antibiotic potentiation.

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the broth microdilution checkerboard method to determine the synergistic activity of **SPR741** and a partner antibiotic.

Materials:

- **SPR741**
- Partner antibiotic
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)

- Sterile multichannel pipettes and reservoirs
- Incubator (35-37°C)
- Microplate reader (optional, for OD measurements)

Procedure:

- Preparation of Antibiotic Stock Solutions:
 - Prepare stock solutions of **SPR741** and the partner antibiotic in a suitable solvent at a concentration that is at least 10 times the expected Minimum Inhibitory Concentration (MIC).
 - Perform serial two-fold dilutions of each stock solution in CAMHB to create a range of concentrations to be tested.
- Plate Setup:
 - Dispense 50 µL of CAMHB into each well of a 96-well plate.
 - Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of the partner antibiotic in decreasing concentrations. Column 11 will serve as the control for the partner antibiotic alone, and column 12 as the growth control (no antibiotics).
 - Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of **SPR741** in decreasing concentrations. Row H will serve as the control for **SPR741** alone.
- Inoculation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
 - Inoculate each well (except for sterility controls) with 100 µL of the bacterial suspension. The final volume in each well will be 200 µL.
- Incubation:

- Incubate the microtiter plates at 35-37°C for 18-24 hours.
- Data Collection and Analysis:
 - After incubation, visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
 - The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

The FIC index is calculated using the following formula:

FIC Index = FIC of **SPR741** + FIC of Partner Antibiotic

Where:

- FIC of **SPR741** = (MIC of **SPR741** in combination) / (MIC of **SPR741** alone)
- FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

Interpretation of the FIC Index:

- Synergy: FIC Index ≤ 0.5
- Additive/Indifference: $0.5 < \text{FIC Index} \leq 4.0$
- Antagonism: FIC Index > 4.0



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Figure 2: Experimental workflow for the checkerboard assay.

Data Presentation

The following tables summarize the synergistic activity of **SPR741** with various antibiotics against different Gram-negative bacteria as determined by the checkerboard assay in published studies.

Table 1: Synergistic Activity of **SPR741** and Rifampin against *Acinetobacter baumannii*

Bacteria I Strain	MIC of SPR741 alone (µg/mL)	MIC of Rifampi n alone (µg/mL)	MIC of SPR741 in combin ation (µg/mL)	MIC of Rifampi n in combin ation (µg/mL)	FIC Index	Interpre tation	Referen ce
AB5075	128	4.0	2.0	0.5	0.14	Synergy	[4] [5] [6]

Table 2: Synergistic Activity of **SPR741** with Macrolides against *Klebsiella pneumoniae*

Bacterial Strain	Partner Antibiotic	MIC of SPR741 alone (µg/mL)	MIC of Partner Antibiotic alone (µg/mL)	FIC Index (Dual Combination)	Interpretation	Reference
KPLUO	Clarithromycin	>128	>128	0.187	Synergy	[7]
KPLUO	Erythromycin	>128	>128	0.156	Synergy	[7]
KPWANG	Clarithromycin	>128	>128	-	Synergy	[7]
KPWANG	Erythromycin	>128	>128	-	Synergy	[7]
ATCC 700603	Clarithromycin	>128	>128	-	Synergy	[7]
ATCC 700603	Erythromycin	>128	>128	-	Synergy	[7]

Table 3: Synergistic Activity of Triple Combination of **SPR741**, Clarithromycin, and Erythromycin against *Klebsiella pneumoniae*

Bacterial Strain	FIC Index (SPR741 + Clarithromycin)	FIC Index (SPR741 + Erythromycin)	FIC Index (SPR741 + Clarithromycin + 8 µg/mL Erythromycin)	Interpretation of Triple Combination	Reference
KPLUO	0.187	0.156	0.0468	Potent Synergy	[7]

Table 4: Potentiation of Azithromycin by **SPR741** against *Escherichia coli*

Bacterial Strain	Fold Reduction in Azithromycin MIC with SPR741	Interpretation	Reference
ATCC 25922	32	Potentiation	[8]

Conclusion

The checkerboard assay is a valuable tool for quantifying the synergistic potential of **SPR741** in combination with various antibiotics against clinically relevant Gram-negative pathogens. The data consistently demonstrate that **SPR741** can significantly enhance the efficacy of antibiotics like rifampin and macrolides, reducing their MICs to clinically achievable levels. These application notes and protocols provide a framework for researchers to effectively design and execute checkerboard assays to explore novel **SPR741**-based combination therapies, which hold promise for addressing the challenge of antimicrobial resistance.

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